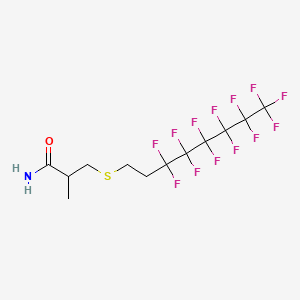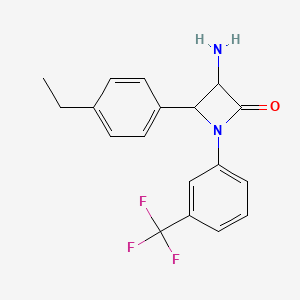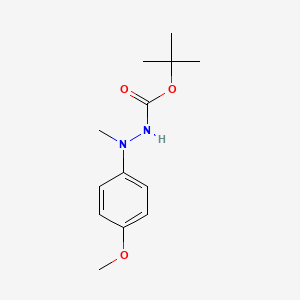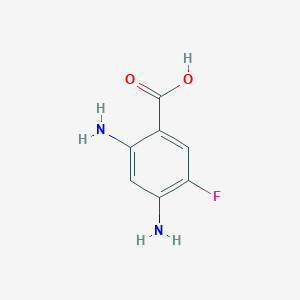
2,4-Diamino-5-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by amino groups, and the hydrogen atom at position 5 is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-fluorobenzoic acid typically involves multiple steps. One common method starts with 4-fluoroaniline as the raw material. The process includes the following steps:
Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce production costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,4-Dichlorobenzoic acid
Uniqueness
2,4-Diamino-5-fluorobenzoic acid is unique due to the presence of both amino and fluorine groups on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2,4-diamino-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,9-10H2,(H,11,12) |
InChI-Schlüssel |
IHMMBXFLBCCEGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
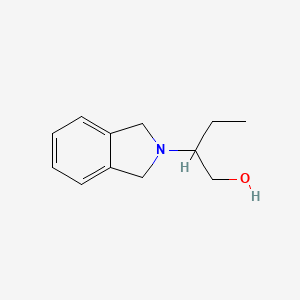
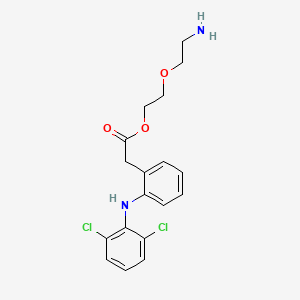
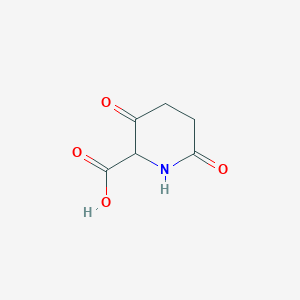
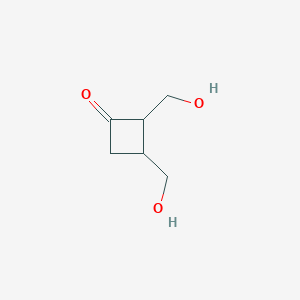
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
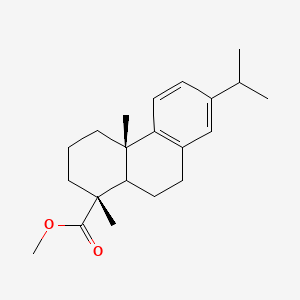
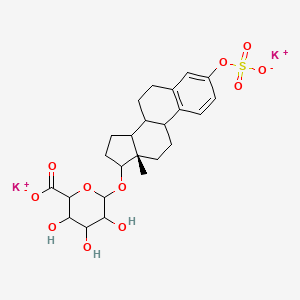
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
